N-Furan-2-ylmethyl-5-nitro-N'-phenyl-pyrimidine-2,4,6-triamine
Description
N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is a heterocyclic compound that features a furan ring, a nitro group, and a pyrimidine core
Properties
Molecular Formula |
C15H14N6O3 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
2-N-(furan-2-ylmethyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H14N6O3/c16-13-12(21(22)23)14(18-10-5-2-1-3-6-10)20-15(19-13)17-9-11-7-4-8-24-11/h1-8H,9H2,(H4,16,17,18,19,20) |
InChI Key |
IWKXWVNVFUHDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step reactions starting from commercially available precursors. One common route includes the nitration of a furan derivative followed by coupling with a pyrimidine core. The reaction conditions often involve the use of strong acids like nitric acid and acetic anhydride for nitration, and subsequent steps may require catalysts and specific temperature controls to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, palladium catalysts for hydrogenation, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .
Major Products
Major products formed from these reactions include amine derivatives, tetrahydrofuran derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group, which can generate reactive oxygen species.
Medicine: Explored for its potential anticancer properties, as the compound can interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The furan and pyrimidine rings can interact with nucleic acids, proteins, and enzymes, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.
Furazolidone: Another nitrofuran derivative used as an antimicrobial agent.
5-Nitro-2-furaldehyde: A precursor for various nitrofuran compounds
Uniqueness
N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is unique due to its combination of a furan ring, a nitro group, and a pyrimidine core, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
